molecular formula C4H2Cl2N2O B599781 4,6-Dichloropyridazin-3(2H)-one CAS No. 17285-37-9

4,6-Dichloropyridazin-3(2H)-one

Cat. No. B599781
CAS RN: 17285-37-9
M. Wt: 164.973
InChI Key: WUEIRRXSGRRWKG-UHFFFAOYSA-N
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Patent
US07902194B2

Procedure details

3,4,6-Trichloro-pyridazine (34.39 g, 187.5 mmol) in 100 mL acetic acid was heated at reflux for three hours. The resulting mixture was cooled to room temperature and filtered. The filtrate was diluted with ethylacetate. This was washed three times with water, washed with brine, dried over anhydrous MgSO4, concentrated in vacuo, and purified by flash chromatography (30% ethylacetate/hexanes) to yield 4,6-Dichloro-2H-pyridazin-3-one (6.143 g, 37.23 mmol). MS (ESI) 165.0 (M+H)+.
Quantity
34.39 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[Cl:8].C(O)(=[O:12])C>>[Cl:8][C:7]1[C:2](=[O:12])[NH:3][N:4]=[C:5]([Cl:9])[CH:6]=1

Inputs

Step One
Name
Quantity
34.39 g
Type
reactant
Smiles
ClC=1N=NC(=CC1Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethylacetate
WASH
Type
WASH
Details
This was washed three times with water
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (30% ethylacetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(NN=C(C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37.23 mmol
AMOUNT: MASS 6.143 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.